methyl 7-(3-(phenylthio)propanamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate
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Overview
Description
Methyl 7-(3-(phenylthio)propanamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a phenylthio group, a propanamido group, and a dihydroisoquinoline core, making it an interesting subject for scientific research and industrial applications.
Mechanism of Action
Target of Action
The primary target of this compound is human thymidylate synthase . Thymidylate synthase is an essential enzyme for DNA synthesis, as it catalyzes the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP). Inhibition of this enzyme can lead to a decrease in DNA synthesis and cell growth, making it a potential target for anticancer drugs .
Mode of Action
It is believed to interact with its target, thymidylate synthase, through a peptidomimetic side chain in position 3 . This interaction could potentially inhibit the enzyme’s activity, leading to a decrease in DNA synthesis and cell growth .
Biochemical Pathways
The compound is likely to affect the DNA synthesis pathway by inhibiting thymidylate synthase. This inhibition can disrupt the conversion of dUMP to dTMP, a critical step in DNA synthesis. The downstream effects of this disruption could include a decrease in cell growth and proliferation .
Result of Action
The compound’s action on thymidylate synthase could lead to a decrease in DNA synthesis and cell growth. This could potentially result in antiproliferative effects, particularly in cancer cells . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 7-(3-(phenylthio)propanamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the dihydroisoquinoline core: This can be achieved through a Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the phenylthio group: This step involves the nucleophilic substitution of a suitable leaving group with a thiophenol derivative.
Amidation: The propanamido group is introduced through an amidation reaction, where a carboxylic acid derivative reacts with an amine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 7-(3-(phenylthio)propanamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to modify the dihydroisoquinoline core or the amide group using reducing agents like lithium aluminum hydride.
Substitution: The phenylthio group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Thiophenol derivatives, nucleophiles such as amines or alcohols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced amides, modified dihydroisoquinoline cores.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 7-(3-(phenylthio)propanamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-cancer and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline derivatives: These compounds share a similar core structure and have been studied for their biological activities.
Phenylthio-substituted amides: These compounds have similar functional groups and can undergo similar chemical reactions.
Uniqueness
Methyl 7-(3-(phenylthio)propanamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate is unique due to its combination of a dihydroisoquinoline core with a phenylthio and propanamido group. This unique structure provides distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
methyl 7-(3-phenylsulfanylpropanoylamino)-3,4-dihydro-1H-isoquinoline-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3S/c1-25-20(24)22-11-9-15-7-8-17(13-16(15)14-22)21-19(23)10-12-26-18-5-3-2-4-6-18/h2-8,13H,9-12,14H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPPXOSKARFDAKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)CCSC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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